molecular formula C15H21NO B2354932 2-Benzyloctahydro-1H-isoindol-5-ol CAS No. 203661-66-9

2-Benzyloctahydro-1H-isoindol-5-ol

Cat. No. B2354932
CAS RN: 203661-66-9
M. Wt: 231.339
InChI Key: JKVSRYCSJRCKHR-UHFFFAOYSA-N
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Description

2-Benzyloctahydro-1H-isoindol-5-ol is an organic compound with the molecular formula C15H21NO . It belongs to the class of heterocyclic compounds known as aryls alcohols .


Molecular Structure Analysis

The molecular weight of 2-Benzyloctahydro-1H-isoindol-5-ol is 231.33 . Unfortunately, the specific InChI Key or Linear Structure Formula is not provided in the retrieved data .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of 2-Benzyloctahydro-1H-isoindol-5-ol are not provided in the retrieved data .

Scientific Research Applications

Organic Synthesis Applications

  • Cyclization Reactions : 2-Benzyloctahydro-1H-isoindol-5-ol derivatives have been utilized in cyclization reactions. For example, the synthesis of benzoxazocine and benzoxazonine derivatives from dihydroisoindol-2-yl alkanol precursors via reactions with cyanogen bromide demonstrates their utility in constructing medium-sized ring systems (Bremner & Thirasasana, 1982).
  • Synthesis of Nitrogen-Containing Heterocycles : Ruthenium(II)-catalyzed redox-neutral oxidative cyclization of benzimidates with alkenes, resulting in 1H-Isoindoles and 2H-isoindoles, is another significant application. This process occurs at room temperature with the liberation of H2, highlighting the potential for environmentally friendly synthetic routes (Manikandan et al., 2017).

Medicinal Chemistry Applications

  • Heparanase Inhibitors : In medicinal chemistry, 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, a class related to 2-Benzyloctahydro-1H-isoindol-5-ol, have been described as inhibitors of heparanase, an endo-beta-glucuronidase. They display potent inhibitory activity and show anti-angiogenic effects, indicating potential therapeutic applications (Courtney et al., 2004).

Material Science Applications

  • Molecular Properties and Stability : The crystal structure of 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole showcases the stability of isoindole derivatives in the crystalline state. This stability is attributed to the anti-parallel face-to-face stacking between isoindole rings, preventing intermolecular approach of reactive centers (Takahashi et al., 1994).

  • Supramolecular Chemistry : Triphenyltin(IV) carboxylates with isophthalic acid and benzoic acid derivatives, including 1,3-dioxo-1,3-dihydro-isoindol-2-yl variants, form supramolecular structures consisting of 1D molecular chains built up by intermolecular C–H···O hydrogen bonds. These structures' thermal stabilities have been investigated, contributing to the understanding of supramolecular assemblies (Liu et al., 2011).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire .

properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSRYCSJRCKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2CC1O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloctahydro-1H-isoindol-5-ol

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